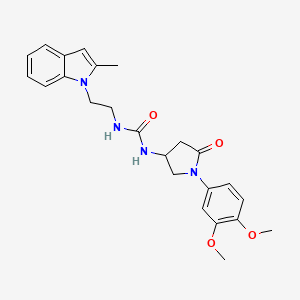
1-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(2-(2-methyl-1H-indol-1-yl)ethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(2-(2-methyl-1H-indol-1-yl)ethyl)urea is a useful research compound. Its molecular formula is C24H28N4O4 and its molecular weight is 436.512. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 1-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(2-(2-methyl-1H-indol-1-yl)ethyl)urea is a synthetic organic molecule that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological effects, synthesis, structure-activity relationships (SAR), and relevant case studies.
The compound's molecular formula is C21H24N2O4 with a molecular weight of 368.43 g/mol. Its structure includes a pyrrolidinone core and various functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 368.43 g/mol |
| Molecular Formula | C21 H24 N2 O4 |
| LogP | 2.3307 |
| Polar Surface Area | 55.982 Ų |
| Hydrogen Bond Acceptors | 6 |
| Hydrogen Bond Donors | 1 |
Antibacterial Activity
Recent studies have indicated that derivatives of the pyrrolidinone structure exhibit significant antibacterial properties. For instance, compounds related to the oxadiazole class have shown effectiveness against various bacterial strains, suggesting that modifications to the core structure can enhance activity against pathogens such as Xanthomonas oryzae .
Anticancer Properties
Research has also explored the anticancer potential of similar compounds. The introduction of indole moieties has been linked to increased cytotoxicity against certain cancer cell lines. For example, derivatives have been tested in vitro against breast cancer cells, demonstrating promising results in inhibiting cell proliferation and inducing apoptosis .
The biological activity of this compound is believed to involve interaction with specific molecular targets, including enzymes and receptors involved in cell signaling pathways. The precise mechanisms are still under investigation, but initial findings suggest that it may modulate pathways related to inflammation and cancer progression .
Study on Antibacterial Effects
In a controlled study evaluating the antibacterial efficacy of various derivatives, including those similar to our compound, it was found that certain modifications significantly enhanced their inhibitory effects against Xanthomonas oryzae. The results indicated control efficiencies exceeding 60% compared to standard treatments .
Anticancer Evaluation
A recent investigation into the anticancer properties of related compounds revealed that those with dimethoxyphenyl substitutions exhibited IC50 values in the low micromolar range against breast cancer cells. These findings support the hypothesis that structural modifications can lead to enhanced therapeutic profiles .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that:
- Dimethoxy Substituents : Enhance lipophilicity and cellular uptake.
- Indole Moiety : Contributes to increased cytotoxicity.
- Pyrrolidinone Core : Essential for maintaining bioactivity.
This relationship underscores the importance of specific functional groups in modulating biological activity and suggests avenues for further optimization.
Propriétés
IUPAC Name |
1-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-[2-(2-methylindol-1-yl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O4/c1-16-12-17-6-4-5-7-20(17)27(16)11-10-25-24(30)26-18-13-23(29)28(15-18)19-8-9-21(31-2)22(14-19)32-3/h4-9,12,14,18H,10-11,13,15H2,1-3H3,(H2,25,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYBUFXAFJAUPLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC=CC=C2N1CCNC(=O)NC3CC(=O)N(C3)C4=CC(=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














